LDN-27219 - 312946-37-5

LDN-27219

Catalog Number: EVT-2705817
CAS Number: 312946-37-5
Molecular Formula: C20H16N4O2S2
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LDN-27219 is an inhibitor of tissue transglutaminase 2 (TG2; IC50 = 0.25 µM) that promotes its closed conformation. LDN-27219 induces relaxation of isolated rat mesenteric arteries precontracted with the thromboxane receptor agonist U-46619 in a concentration-dependent manner, an effect that can be reduced by the nitric oxide synthase (NOS) inhibitor Nω-nitro-L-arginine. It also activates large-conductance calcium-activated potassium (BKCa) channels in isolated rat smooth muscle cells when used at a concentration of 30 µM. LDN-27219 (0.1, 1, and 2 mg/kg, i.v.) decreases blood pressure in anesthetized rats.

Source and Classification

LDN-27219 was developed as part of a series of compounds aimed at modulating the activity of transglutaminase 2. It belongs to a class of small molecules that act as pharmacological agents targeting specific enzymes involved in disease pathways. The compound is categorized under enzyme inhibitors, specifically those that inhibit transglutaminase activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of LDN-27219 involves several key steps that include the formation of various intermediates through chemical reactions. The synthetic pathway typically starts with readily available starting materials, which undergo transformations such as acylation and cyclization to yield the final product.

  1. Initial Reactions: The synthesis begins with the formation of an acylhydrazine intermediate.
  2. Cyclization: This intermediate is then subjected to cyclization reactions to form the core structure of LDN-27219.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The detailed synthetic route is documented in patents and research articles, providing insights into the reaction conditions and yields achieved during each step .

Molecular Structure Analysis

Structure and Data

LDN-27219 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against transglutaminase 2. The molecular formula is C₁₅H₁₈N₄O₄S, indicating the presence of nitrogen, oxygen, and sulfur atoms which are essential for its biological activity.

Key Structural Features:

  • Functional Groups: The presence of hydrazine and carboxamide groups plays a crucial role in binding to the active site of transglutaminase 2.
  • 3D Structure: The three-dimensional conformation allows for optimal interactions with the enzyme's active site, enhancing its inhibitory potency.
Chemical Reactions Analysis

Reactions and Technical Details

LDN-27219 exhibits slow-binding inhibition kinetics against transglutaminase 2. This means that the binding of LDN-27219 to the enzyme occurs gradually rather than instantaneously, which can affect its efficacy in biological systems.

  1. Inhibition Mechanism: The compound forms a stable complex with transglutaminase 2, blocking substrate access to the active site.
  2. Reaction Progress Curves: Studies have shown that at varying concentrations of LDN-27219, there is a measurable decrease in enzyme activity, demonstrating its potential as an effective inhibitor .
Mechanism of Action

Process and Data

The mechanism by which LDN-27219 inhibits transglutaminase 2 involves several biochemical interactions:

  1. Binding Affinity: LDN-27219 binds to the active site of transglutaminase 2 with high affinity, preventing substrate binding.
  2. Conformational Changes: Upon binding, it induces conformational changes in the enzyme that reduce its catalytic efficiency.
  3. Inhibition Studies: Experimental data indicate that LDN-27219 effectively reduces transamidation reactions catalyzed by transglutaminase 2 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LDN-27219 possesses distinct physical and chemical properties that are relevant for its function as an inhibitor:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stability studies indicate that LDN-27219 remains effective under physiological conditions for extended periods.

These properties are critical for its formulation in therapeutic applications .

Applications

Scientific Uses

LDN-27219 has potential applications in various fields of biomedical research:

  1. Cancer Research: Due to its ability to inhibit transglutaminase 2, it may be useful in studying tumor progression and metastasis.
  2. Cardiovascular Studies: Research indicates that LDN-27219 can lower blood pressure and improve endothelial function, making it a candidate for cardiovascular therapies .
  3. Neurodegenerative Diseases: Its role in modulating protein cross-linking may provide insights into treatment strategies for diseases like Alzheimer's.
Mechanistic Basis of LDN-27219 as a Transglutaminase 2 (Transglutaminase 2) Modulator

Structural and Conformational Dynamics of Transglutaminase 2 in LDN-27219 Binding

Transglutaminase 2 is a complex, multidomain enzyme exhibiting calcium-dependent transamidase activity and guanosine triphosphate hydrolase activity. Its structure comprises an N-terminal β-sandwich domain, a catalytic core domain harboring the active site cysteine (Cys277), and two C-terminal β-barrel domains that house the guanosine triphosphate-binding pocket [4] [5]. Crucially, Transglutaminase 2 exists in equilibrium between two primary conformational states: a closed, compact conformation stabilized by guanosine triphosphate or guanosine diphosphate binding, and an open, extended conformation induced by calcium binding [5] [10]. The closed state buries the catalytic core, rendering the enzyme transamidase-inactive but capable of guanosine triphosphate hydrolysis and intracellular signaling functions. Conversely, the open state exposes the catalytic site, enabling protein crosslinking activity implicated in pathological processes like fibrosis and neurodegeneration [4] [5] [10].

Guanosine Triphosphate-Binding Site Interactions and Allosteric Regulation

LDN-27219 ((Z)-2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazonic acid) exerts its effects primarily through targeted interaction with the guanosine triphosphate-binding site located within the C-terminal domains of Transglutaminase 2. Biochemical and kinetic analyses demonstrate that LDN-27219 functions as a reversible, non-competitive inhibitor with respect to protein substrates but acts as a competitive inhibitor against guanosine triphosphate [1] [6]. This competitive displacement occurs because LDN-27219 binds with higher affinity to the guanosine triphosphate-binding pocket (or an adjacent regulatory site influencing guanosine triphosphate binding) than physiological guanine nucleotides, effectively locking the enzyme in its closed conformation [1] [5] [6]. This binding is mutually exclusive with guanosine triphosphate, meaning LDN-27219 and guanosine triphosphate cannot occupy the site simultaneously, underscoring its mechanism as a nucleotide-site-directed allosteric regulator [1] [2]. This interaction modulates the enzyme's function not by directly blocking the active site, but by controlling access to it via conformational restriction.

Closed vs. Open Conformation Stabilization: Implications for Catalytic Activity

The primary functional consequence of LDN-27219 binding is the selective stabilization of Transglutaminase 2's closed conformation. Experimental evidence using techniques like trypsin sensitivity assays confirms this stabilization. Transglutaminase 2 in its calcium-induced open conformation is significantly more susceptible to trypsin digestion due to its extended structure. In contrast, LDN-27219 treatment induces a trypsin sensitivity profile similar to that of the guanosine triphosphate-bound closed state, indicating conformational locking [5]. This stabilization directly impedes the enzyme's transamidase (crosslinking) activity by preventing the structural transition to the open state required for catalytic site exposure and substrate binding [1] [5] [6]. Crucially, LDN-27219 does not mimic guanosine triphosphate's function as an energy source or signaling molecule; its effect is purely regulatory, modulating Transglutaminase 2's conformation and thereby its catalytic availability. This mechanism contrasts sharply with compounds like TTGM 5826, which stabilize the open conformation and are cytotoxic [5].

Table 1: Impact of LDN-27219 on Transglutaminase 2 Conformational States and Activity

Transglutaminase 2 StatePrimary InducerCatalytic Activity (Transamidation)LDN-27219 Binding & Effect
Closed ConformationGuanosine Triphosphate/Guanosine Diphosphate, Low CalciumInactive (Catalytic site buried)Binds with high affinity, Stabilizes closed state, Prevents opening
Open ConformationHigh Calcium, Low Guanosine TriphosphateActive (Catalytic site exposed)Prevents transition to open state from closed; Cannot bind effectively once open

Enzymatic Inhibition Kinetics and Selectivity Profiles

Slow-Binding, Reversible Inhibition Mechanisms

LDN-27219 is characterized as a potent, slow-binding, reversible inhibitor of Transglutaminase 2 transamidase activity. Its inhibition profile exhibits distinct kinetic phases: a rapid initial weak binding event followed by a slower isomerization step leading to a tightly bound, final inhibitory complex with significantly higher affinity [1]. This slow-binding nature is evidenced by time-dependent decreases in enzyme activity, where pre-incubation of LDN-27219 with Transglutaminase 2 significantly enhances inhibition compared to adding the inhibitor and substrate simultaneously [1]. The reported half-maximal inhibitory concentration value for inhibiting human Transglutaminase 2 is 0.6 μM, highlighting its potency [2] [6] [7]. Importantly, the inhibition is fully reversible upon removal of LDN-27219 (e.g., via dialysis or dilution), confirming the absence of covalent modification [1] [2]. The potency and kinetics of inhibition by LDN-27219 are also influenced by the structure of the protein substrate used in assays, suggesting an interplay between substrate binding and inhibitor efficacy, potentially related to substrate-induced conformational shifts [1].

Comparative Analysis with Other Transglutaminase 2 Inhibitors

LDN-27219 occupies a distinct niche within the pharmacological landscape of Transglutaminase 2 inhibitors, differing fundamentally in mechanism, site of action, and selectivity from other major inhibitor classes:

  • Active Site-Directed Irreversible Inhibitors (e.g., Z-DON, ERW1041E): These peptidomimetic compounds (e.g., Z-DON, 6-diazo-5-oxo-L-norleucine derivatives) are designed to mimic the glutamine substrate. They covalently modify the active site cysteine residue (Cys277) within the catalytic core, permanently inactivating the enzyme. While highly potent, they often suffer from poor cellular permeability, potential immunogenicity due to forming stable protein-adducts, and limited selectivity across the transglutaminase family [5][citation:34 in citation:5].
  • Active Site-Directed Reversible Inhibitors (e.g., VA5, T101): These compounds, often non-peptidic (e.g., the acrylamide-based T101), also target the catalytic core but form reversible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site pocket without forming a permanent covalent bond. Their selectivity and potency can vary, and some may still face permeability challenges [5][citation:40 in citation:5].
  • Covalent Inhibitors Targeting Cysteine (Cystamine, NC9): These compounds (e.g., cystamine, a disulfide) act as alternative amine substrates or directly modify the active site cysteine via disulfide exchange or Michael addition. They are often less potent and less specific than designed irreversible inhibitors, potentially reacting with other cellular thiols [5].
  • Allosteric Inhibitors Stabilizing Closed State (LDN-27219): As discussed, LDN-27219 acts allosterically by binding the guanosine triphosphate site, stabilizing the closed conformation and preventing catalytic site access. This mechanism offers reversibility and potentially enhanced selectivity, as the guanosine triphosphate-binding site is unique to Transglutaminase 2 within the transglutaminase family [1] [2] [5]. Its selectivity is evidenced by its lack of significant inhibition against Factor XIIIa (a coagulation transglutaminase) or caspase 3 even at concentrations up to 50 μM [2].
  • Open State Stabilizers (e.g., TTGM 5826): These novel compounds, identified through virtual screening (e.g., TTGM 5826), bind within the catalytic core itself but act to stabilize the open conformation. Paradoxically, while they occupy the active site region and can inhibit transamidase activity competitively, their primary cytotoxic effect in cancer cells stems from forcing Transglutaminase 2 into a prolonged open state, which disrupts survival signaling pathways (e.g., by preventing closed-state Transglutaminase 2 from stabilizing receptors like epidermal growth factor receptor) [5]. This mechanism is fundamentally opposite to that of LDN-27219.

Table 2: Comparative Characteristics of Major Transglutaminase 2 Inhibitor Classes

Inhibitor ClassMechanism of ActionTarget SiteBindingSelectivity for TG2Key Advantages/LimitationsExamples
Irreversible Active SiteCovalent modification of Cys277Catalytic CoreIrreversibleModerate to HighHigh potency; Poor permeability, Potential immunogenicityZ-DON, ERW1041E, CP4d
Reversible Active SiteNon-covalent block of substrate accessCatalytic CoreReversibleVariableReversible; Potency and permeability can be challengesVA5, T101, GK921
Cysteine ReactorsDisulfide exchange/Michael additionCatalytic Cys277Irreversible/ReversibleLowOften readily available; Low potency and specificityCystamine, NC9
Allosteric (Closed State)Displaces GTP, stabilizes closed conformationGTP-binding siteReversible, Slow-bindingHighReversible, High selectivity, Cell permeable; May not affect open stateLDN-27219
Allosteric (Open State)Stabilizes open conformation, blocks active siteCatalytic Core/InterfaceReversiblePresumed HighNovel cytotoxic mechanism (forces open state); Dual effect (inhibits & forces open)TTGM 5826

Properties

CAS Number

312946-37-5

Product Name

LDN-27219

IUPAC Name

2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide

Molecular Formula

C20H16N4O2S2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H16N4O2S2/c21-23-16(25)12-28-20-22-18-17(15(11-27-18)13-7-3-1-4-8-13)19(26)24(20)14-9-5-2-6-10-14/h1-11H,12,21H2,(H,23,25)

InChI Key

WLBUICQBNZXIDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NN)C4=CC=CC=C4

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NN)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.